N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-ETHOXYACETAMIDE
CAS No.: 1421501-55-4
Cat. No.: VC5224105
Molecular Formula: C14H19NO4
Molecular Weight: 265.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421501-55-4 |
|---|---|
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.309 |
| IUPAC Name | N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-ethoxyacetamide |
| Standard InChI | InChI=1S/C14H19NO4/c1-2-18-9-14(17)15-8-12(16)10-3-4-13-11(7-10)5-6-19-13/h3-4,7,12,16H,2,5-6,8-9H2,1H3,(H,15,17) |
| Standard InChI Key | XYNSSAANFPIDTQ-UHFFFAOYSA-N |
| SMILES | CCOCC(=O)NCC(C1=CC2=C(C=C1)OCC2)O |
Introduction
The compound N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-ethoxyacetamide is a complex organic molecule that incorporates a benzofuran ring system, a hydroxyethyl group, and an ethoxyacetamide moiety. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, potential applications, and relevant research findings.
Chemical Formula and Molecular Weight
-
Chemical Formula: CHNO
-
Molecular Weight: Approximately 291.34 g/mol
Structural Components
-
2,3-Dihydro-1-benzofuran-5-yl: This part of the molecule is derived from benzofuran, a heterocyclic aromatic compound.
-
2-Hydroxyethyl: This group adds a hydroxyl (-OH) functionality to the ethyl chain.
-
2-Ethoxyacetamide: This part includes an ethoxy group attached to an acetamide moiety.
Chemical Reactions
The presence of a hydroxyl group and an amide linkage suggests potential for further chemical modification or participation in reactions involving these functional groups.
Comparison with Similar Compounds
| Compound | Chemical Formula | Molecular Weight | Key Features |
|---|---|---|---|
| N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-ethoxyacetamide | CHNO | 291.34 g/mol | Benzofuran ring, hydroxyethyl, ethoxyacetamide |
| 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyacetic acid | CHO | 194.18 g/mol | Benzofuran ring, hydroxyacetic acid |
| (2,3-Dihydro-1-benzofuran-5-yl)hydrazine hydrochloride | CHClNO | 186.64 g/mol | Benzofuran ring, hydrazine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume